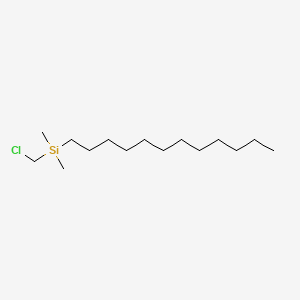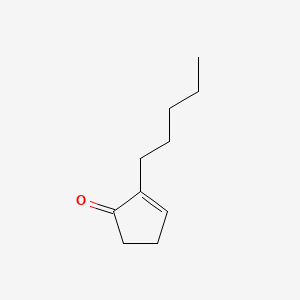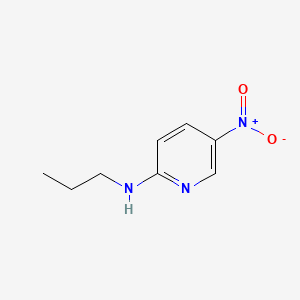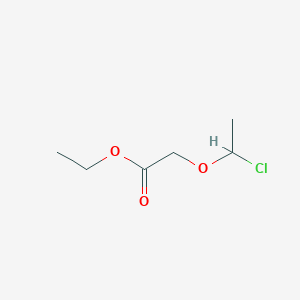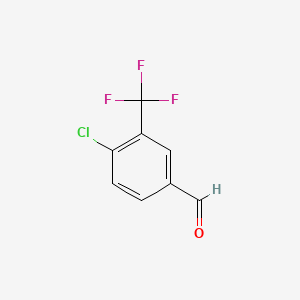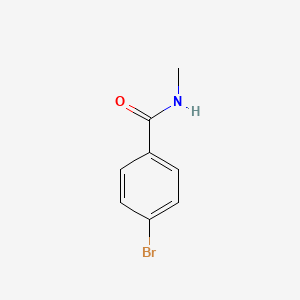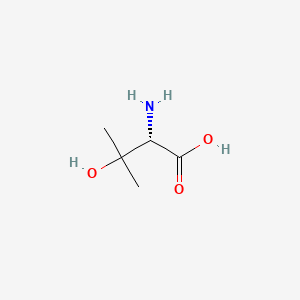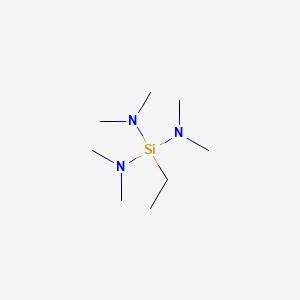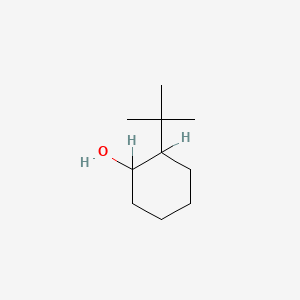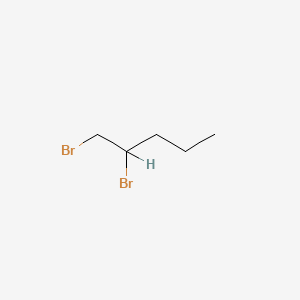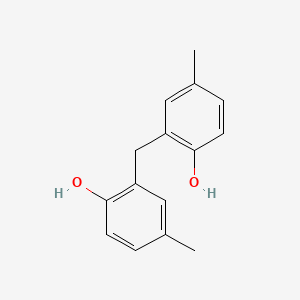
2,2'-Methylenbis(4-methylphenol)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-methylenebis[4-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and resins.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential use in drug formulations due to its antioxidant properties.
Industry: Widely used in the rubber and plastic industries to enhance the oxidation stability of products.
Wirkmechanismus
Target of Action
2,2’-Methylenebis(4-methylphenol) is a phenolic antioxidant that is commonly used in the rubber and plastic industries . It has been found to have significant effects on the germination, seedling growth, and development of flue-cured tobacco . The compound is present in the root exudates of continuously cropped flue-cured tobacco .
Mode of Action
The mode of action of 2,2’-Methylenebis(4-methylphenol) involves its interaction with its targets, leading to various changes. For instance, it has been reported that 2,2’-Methylenebis(4-methylphenol) can activate autophagic flux by increasing the level of LC3-II and forming autolysosome puncta .
Biochemical Pathways
2,2’-Methylenebis(4-methylphenol) affects several biochemical pathways. It has been found to suppress seed germination and compromise the activity of the antioxidant system . Transcriptomic analysis revealed robust responses of photosynthesis and secondary metabolism to 2,2’-Methylenebis(4-methylphenol), with a particular emphasis on flavonoid biosynthesis and alkaloid enrichment .
Pharmacokinetics
It is known that the compound is stable under normal conditions of use . High concentrations of dust may form explosive mixtures with air. Heating to decomposition may release carbon oxides and other irritating or toxic gases/fumes .
Result of Action
The action of 2,2’-Methylenebis(4-methylphenol) results in several molecular and cellular effects. It has been found to significantly inhibit flue-cured tobacco seed germination . Both 2,2’-Methylenebis(4-methylphenol) and benzoic acid induced senescence and necrosis in tobacco leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system .
Action Environment
The action of 2,2’-Methylenebis(4-methylphenol) can be influenced by environmental factors. For instance, the presence of the compound in the root exudates of continuously cropped flue-cured tobacco suggests that it may play a role in the plant’s response to its environment . Moreover, 2,2’-Methylenebis(4-methylphenol) significantly affected the richness and diversity of rhizosphere microorganisms, resulting in notable changes in microbial community structure and composition .
Biochemische Analyse
Biochemical Properties
2,2’-Methylenebis(4-methylphenol) has been found to interact with various enzymes and proteins
Cellular Effects
The compound has been observed to have significant effects on cellular processes. For instance, it has been found to inhibit the germination and growth of flue-cured tobacco, inducing senescence and necrosis in tobacco leaves . This suggests that 2,2’-Methylenebis(4-methylphenol) can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2,2’-methylenebis[4-methyl-] can be synthesized through the reaction of p-cresol with formaldehyde under acidic or basic conditions. The reaction typically involves the formation of a methylene bridge between two p-cresol molecules .
Industrial Production Methods
In industrial settings, the compound is produced by reacting p-cresol with formaldehyde in the presence of an acid or base catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-methylenebis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
- 6,6-Methylenebis(2-tert-butyl-4-methylphenol)
Uniqueness
Phenol, 2,2’-methylenebis[4-methyl-] is unique due to its specific molecular structure, which provides it with distinct antioxidant properties. Its ability to form stable radicals makes it particularly effective in preventing oxidative degradation in various materials .
Eigenschaften
IUPAC Name |
2-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-3-5-14(16)12(7-10)9-13-8-11(2)4-6-15(13)17/h3-8,16-17H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXYQEHISUMZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C=CC(=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062923 | |
| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3236-63-3 | |
| Record name | 2,2′-Methylenebis(4-methylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,2'-methylenebis(4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2'-methylenebis[4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methylenedi-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1585482.png)
